molecular formula C12H16S B14441374 (2S,4S)-2-methyl-4-phenylthiane CAS No. 76097-69-3

(2S,4S)-2-methyl-4-phenylthiane

Cat. No.: B14441374
CAS No.: 76097-69-3
M. Wt: 192.32 g/mol
InChI Key: BTNDCHWOHKVDLC-JQWIXIFHSA-N
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Description

(2S,4S)-2-methyl-4-phenylthiane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-methyl-4-phenylthiane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of enantioselective catalysis, where a chiral catalyst is used to induce the formation of the (2S,4S) isomer. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale enantioselective synthesis using advanced catalytic systems. These methods are designed to maximize efficiency and minimize waste, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-methyl-4-phenylthiane undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and bases like sodium hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products are often isolated and purified using techniques like chromatography and recrystallization .

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-2-methyl-4-phenylthiane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature allows it to interact selectively with enzymes and receptors, making it a useful tool in the study of biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where chirality plays a crucial role .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (2S,4S)-2-methyl-4-phenylthiane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4S)-2-methyl-4-phenylthiane include other chiral thianes and related sulfur-containing heterocycles. Examples include (2R,4R)-2-methyl-4-phenylthiane and (2S,4S)-2-methyl-4-phenylthiolane .

Uniqueness

What sets this compound apart from its analogs is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications where precise control over molecular interactions is required .

Properties

CAS No.

76097-69-3

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

(2S,4S)-2-methyl-4-phenylthiane

InChI

InChI=1S/C12H16S/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-,12-/m0/s1

InChI Key

BTNDCHWOHKVDLC-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCS1)C2=CC=CC=C2

Canonical SMILES

CC1CC(CCS1)C2=CC=CC=C2

Origin of Product

United States

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